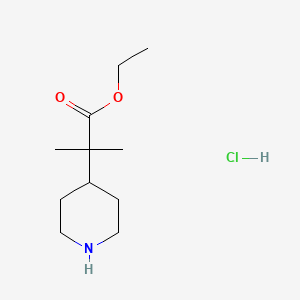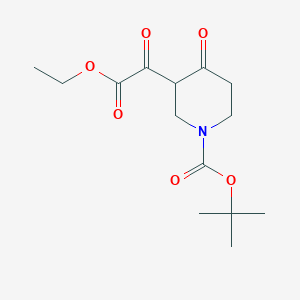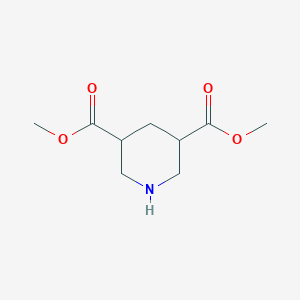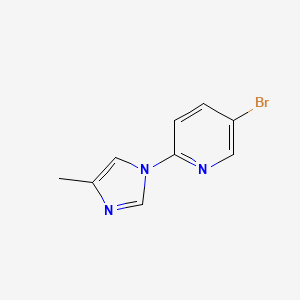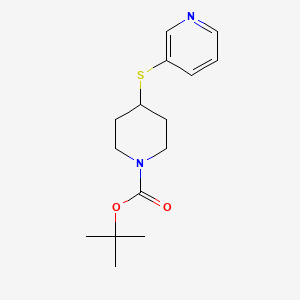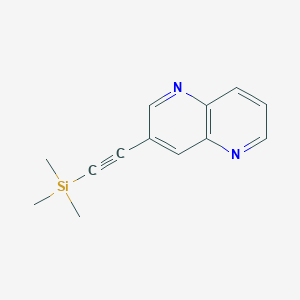
3-((Trimethylsilyl)ethynyl)-1,5-naphthyridine
Übersicht
Beschreibung
3-((Trimethylsilyl)ethynyl)-1,5-naphthyridine is a derivative of pyridine . It contains a trimethylsilyl group, which consists of three methyl groups bonded to a silicon atom .
Synthesis Analysis
The synthesis of 3-((Trimethylsilyl)ethynyl)-1,5-naphthyridine involves the use of a trimethylsilylating reagent. This reagent is used to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . Ethynyltrimethylsilane acts as a substrate for nickel-catalyzed cross-coupling with benzonitriles .Molecular Structure Analysis
The molecular structure of 3-((Trimethylsilyl)ethynyl)-1,5-naphthyridine consists of a trimethylsilyl group bonded to a silicon atom . The molecular formula is CHNSi .Chemical Reactions Analysis
Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .Physical And Chemical Properties Analysis
Ethynyltrimethylsilane, a related compound, has a vapor pressure of 4.18 psi at 20 °C, a refractive index of 1.388, a boiling point of 53 °C, and a density of 0.709 g/cm3 .Wissenschaftliche Forschungsanwendungen
Overview of 1,5-Naphthyridine Derivatives
1,5-Naphthyridine derivatives, including compounds like 3-((Trimethylsilyl)ethynyl)-1,5-naphthyridine, have garnered attention due to their wide range of biological activities. These activities span antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects. Furthermore, these compounds have shown potential in treating neurological disorders such as Alzheimer's disease, depression, and multiple sclerosis. Their diverse biological activities make them significant scaffolds in therapeutic and medicinal research (Madaan et al., 2015).
Specific Applications and Properties
1,5-Naphthyridine compounds have exhibited a variety of biological properties, which have established them as potent scaffolds in the field of medicinal chemistry. These include:
- Antimicrobial and Antiviral Activities : Their ability to combat various microbes and viruses makes them valuable in developing new antimicrobial and antiviral therapies.
- Anticancer Potential : The anticancer properties associated with these compounds highlight their potential in oncology, offering new avenues for cancer treatment.
- Neurological Applications : The effectiveness of these derivatives in neurological conditions emphasizes their potential in neuropharmacology, providing hope for treating diseases like Alzheimer's and depression.
- Diverse Biological Activities : The broad spectrum of biological activities of 1,5-naphthyridine derivatives, including anti-inflammatory and analgesic effects, underscores their versatility in drug development (Gurjar & Pal, 2018).
Safety And Hazards
Zukünftige Richtungen
The trimethylsilyl group has potential applications in promoting asymmetric induction, as observed in a diastereoselective one-pot reaction involving two sequential Mukaiyama aldol reactions . Additionally, 1,3,6,8-tetrakis[(trimethylsilyl)ethynyl]pyrene, a well-known fluorophore, has been studied profoundly as a fluorescent sensor toward nitroaromatic compounds in solutions and vapor phase .
Eigenschaften
IUPAC Name |
trimethyl-[2-(1,5-naphthyridin-3-yl)ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2Si/c1-16(2,3)8-6-11-9-13-12(15-10-11)5-4-7-14-13/h4-5,7,9-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZJFDDEKHPDJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC2=C(C=CC=N2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678411 | |
| Record name | 3-[(Trimethylsilyl)ethynyl]-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((Trimethylsilyl)ethynyl)-1,5-naphthyridine | |
CAS RN |
1246088-67-4 | |
| Record name | 3-[(Trimethylsilyl)ethynyl]-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Benzyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1391829.png)

![4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1391833.png)
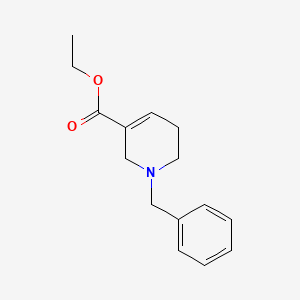
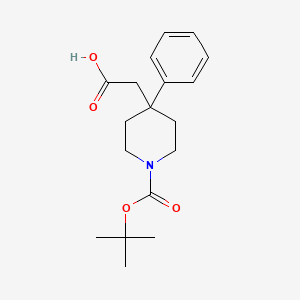
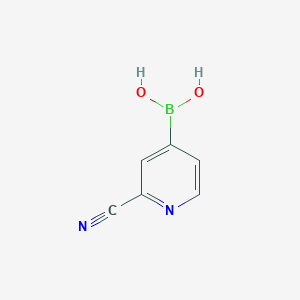

![[(1-methyl-1H-indol-4-yl)oxy]acetic acid](/img/structure/B1391840.png)
![Ethyl 3-amino-4,6-dimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1391841.png)
